molecular formula C19H20F3N5O3 B2356436 N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1235173-27-9

N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2356436
CAS No.: 1235173-27-9
M. Wt: 423.396
InChI Key: KXBXXQORSRUMKG-UHFFFAOYSA-N
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Description

N1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative featuring a pyrimidinyl-piperidine scaffold and a trifluoromethoxy-substituted phenyl group.

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O3/c20-19(21,22)30-15-4-2-14(3-5-15)26-17(29)16(28)25-12-13-6-10-27(11-7-13)18-23-8-1-9-24-18/h1-5,8-9,13H,6-7,10-12H2,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBXXQORSRUMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(Pyrimidin-2-yl)Piperidin-4-yl)Methylamine

Step 1: Functionalization of Piperidine
Piperidin-4-ylmethanol is treated with pyrimidin-2-yl chloride under SNAr conditions. In a representative procedure, heating piperidin-4-ylmethanol (1.0 equiv) with pyrimidin-2-yl chloride (1.2 equiv) in dimethylacetamide (DMAc) at 120°C for 12 hours yields 1-(pyrimidin-2-yl)piperidin-4-ylmethanol (87% yield).

Step 2: Mesylation and Amine Formation
The alcohol is converted to a mesylate using methanesulfonyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM) at 0°C. Subsequent displacement with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 60°C for 6 hours affords 1-(pyrimidin-2-yl)piperidin-4-yl)methylamine (78% yield).

Preparation of 4-(Trifluoromethoxy)Aniline

This intermediate is commercially available but can be synthesized via:

  • Nitration : Nitration of 4-(trifluoromethoxy)benzene using fuming HNO3/H2SO4 at 0°C.
  • Reduction : Catalytic hydrogenation of the nitro derivative (10% Pd/C, H2 at 50 psi) in ethanol yields 4-(trifluoromethoxy)aniline (92% yield).

Oxalamide Bond Formation

Two-Step Sequential Coupling

Step 1: Monoacylation with Oxalyl Chloride
4-(Trifluoromethoxy)aniline (1.0 equiv) is reacted with oxalyl chloride (1.1 equiv) in anhydrous DCM at −10°C for 2 hours, yielding N-(4-(trifluoromethoxy)phenyl)oxalyl chloride. Excess oxalyl chloride is removed under reduced pressure.

Step 2: Coupling with Piperidine-Pyrimidine Amine
The intermediate oxalyl chloride is treated with 1-(pyrimidin-2-yl)piperidin-4-yl)methylamine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in DCM at 25°C for 6 hours. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:1) affords the target compound (75% yield).

One-Pot Oxalamide Synthesis

An eco-friendly approach utilizes dichloroacetamide (1.2 equiv), CBr4 (1.5 equiv), and K2CO3 (3.0 equiv) in water/THF (1:3). Both amines are added simultaneously, and the mixture is stirred at 60°C for 8 hours. This method achieves 82% yield with minimal purification.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

For modular synthesis, Suzuki–Miyaura coupling is employed to attach pyrimidine to piperidine:

  • Intermediate : 4-(Bromomethyl)piperidine-1-carboxylate is coupled with pyrimidin-2-ylboronic acid (1.1 equiv) using Pd(PPh3)4 (5 mol%) and Na2CO3 (2.0 equiv) in dioxane/water (4:1) at 90°C (12 hours, 76% yield).

Solid-Phase Synthesis

Immobilization of 4-(trifluoromethoxy)aniline on Wang resin enables iterative coupling with Fmoc-protected piperidine-pyrimidine amines. Cleavage with trifluoroacetic acid (TFA) yields the target compound (68% purity by HPLC).

Optimization and Scale-Up Strategies

Reaction Condition Screening

Parameter Optimal Value Yield Impact
Solvent DMF +15%
Temperature 60°C +12%
Coupling Reagent HATU vs. T3P HATU: 78%
Base DIPEA vs. K2CO3 DIPEA: +10%

Data aggregated from.

Continuous-Flow Synthesis

A gram-scale process using a tubular reactor (residence time: 20 min, 100°C) achieves 89% yield with CBr4-mediated one-pot assembly, demonstrating industrial viability.

Analytical Characterization

  • 1H NMR (400 MHz, CDCl3): δ 8.41 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.65 (d, J = 8.6 Hz, 2H, aryl-H), 6.92 (d, J = 8.6 Hz, 2H, aryl-H), 4.12 (m, 1H, piperidine-H), 3.78 (s, 2H, CH2NH).
  • HPLC : Retention time = 6.72 min (C18 column, 70% MeCN/30% H2O), purity >98%.
  • HRMS : [M+H]+ calculated for C19H20F3N5O3: 440.1543, found: 440.1541.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Amines, alcohols, and various nucleophiles

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antidiabetic Potential

Research has indicated that compounds with similar structural features exhibit promising antidiabetic activity. For instance, one study reported that related oxalamides demonstrated significant inhibition against key enzymes involved in glucose metabolism, such as protein tyrosine phosphatase 1B (PTP1B), which is crucial for insulin signaling pathways . These findings suggest that N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide may also possess similar properties.

Anticancer Activity

The compound's structural characteristics may allow it to interact with various biological targets implicated in cancer progression. Preliminary studies have suggested that oxalamides can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Neuroprotective Effects

Given the presence of the piperidine ring, there is potential for neuroprotective applications. Compounds featuring piperidine derivatives have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress, which is relevant in conditions like Alzheimer's disease .

Case Study 1: Antidiabetic Activity

A study published in a peer-reviewed journal demonstrated that a compound structurally related to this compound exhibited IC50 values in the low micromolar range against PTP1B, indicating strong potential as an antidiabetic agent .

Case Study 2: Anticancer Research

In another investigation, researchers explored the anticancer properties of oxalamide derivatives. The findings revealed that these compounds inhibited proliferation in various cancer cell lines, suggesting that this compound could be further developed as a novel anticancer therapeutic .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamide Derivatives

Key Structural Features:

  • Pyrimidinyl-Piperidine Core : Unique to the target compound, this moiety may enhance binding to enzymes or receptors requiring aromatic π-stacking or hydrogen bonding, as seen in cytochrome P450 inhibitors .
  • Oxalamide Linker : A common feature among all analogs, this group facilitates hydrogen-bond interactions with biological targets .

Table 1: Structural and Physicochemical Properties

Compound Name Substituent R1 Substituent R2 Molecular Weight (g/mol) LogP*
Target Compound 1-(Pyrimidin-2-yl)piperidin-4-yl 4-(Trifluoromethoxy)phenyl ~475.4 ~3.2
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl ~386.4 ~2.8
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 4-Methoxyphenethyl 2-Fluorophenyl ~374.3 ~2.5
GMC-5: N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl ~369.3 ~1.9

*LogP estimated using fragment-based methods.

Enzyme Inhibition:

  • The target compound’s pyrimidinyl-piperidine group may improve dimer resistance and target engagement.
  • Cytochrome P450 Modulation : Pyrimidine-containing analogs (e.g., compound 10 in ) often exhibit P450 isoform selectivity. The trifluoromethoxy group in the target compound could reduce metabolic degradation compared to methoxy or hydroxy analogs .

Antimicrobial Activity:

  • GMC Series () : Derivatives like GMC-4 (4-fluorophenyl) and GMC-2 (3-chloro-4-fluorophenyl) displayed broad-spectrum antimicrobial activity. The target compound lacks an isoindoline-dione group, which is critical for microbial membrane disruption in GMC analogs, suggesting divergent mechanisms of action .

Biological Activity

N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Compound Overview

  • Chemical Formula : C19H20F3N5O3
  • Molecular Weight : 423.4 g/mol
  • CAS Number : 1235173-27-9

The compound features a piperidine ring, a pyrimidine moiety, and an oxalamide linkage, which contribute to its pharmacological properties. The trifluoromethoxy group is particularly noteworthy due to its potential influence on the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of pyrimidine-piperidine hybrids can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A study evaluating the anticancer activity of related compounds found that modifications to the piperidine and pyrimidine components significantly enhanced their efficacy against cancer cell lines. The most potent derivatives demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on tumor growth .

Antiviral Activity

The antiviral potential of similar compounds has been investigated, particularly against viruses such as Chikungunya virus (CHIKV). The presence of specific nitrogen atoms in the structure was found to be crucial for antiviral activity, suggesting that this compound may also exhibit similar properties .

Research Findings:
In vitro studies showed that certain analogs of this compound could inhibit viral replication effectively. The mechanism of action is believed to involve interference with viral entry or replication processes within host cells .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

  • Formation of Intermediates : Starting from commercially available pyrimidine and piperidine derivatives.
  • Introduction of Functional Groups : This includes the trifluoromethoxy group and the oxalamide linkage.
  • Purification : Techniques such as chromatography are employed to isolate the desired product.

The synthetic route can be optimized using modern techniques like continuous flow chemistry to enhance yield and purity .

Applications in Research

This compound is being explored for various applications:

  • Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting cancer and viral infections.
  • Chemical Biology : Used as a tool compound to study biological pathways involved in disease processes.

Q & A

Q. Advanced

  • Receptor binding assays : Use radiolabeled ligands (e.g., 3^3H) to quantify affinity for targets like GPCRs or kinases. Competitive binding studies with IC50_{50} calculations are standard .
  • Enzyme inhibition : Monitor kinetics (e.g., Michaelis-Menten) with fluorogenic substrates. For instance, measure inhibition of cytochrome P450 isoforms linked to metabolic stability .
  • Cellular viability assays : MTT or ATP-luminescence assays assess cytotoxicity in cancer cell lines (e.g., IC50_{50} values in HeLa or HepG2 cells) .

How to resolve contradictions in reported biological activity data?

Advanced
Discrepancies may arise from:

  • Assay conditions : Standardize pH, temperature, and serum content (e.g., fetal bovine serum affects solubility) .
  • Structural analogs : Compare activity of analogs (e.g., pyridine vs. pyrimidine derivatives) to identify pharmacophore contributions .
  • Metabolic stability : Use liver microsomes to assess interspecies differences in clearance rates (e.g., human vs. rodent CYP450 metabolism) .

What methodologies assess its stability under physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (UV), and varying pH (1–13). Monitor degradation via HPLC to identify labile groups (e.g., oxalamide hydrolysis) .
  • Plasma stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound using LC-MS/MS .

How can computational modeling predict its pharmacokinetic profile?

Q. Advanced

  • ADME prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, high logP (>3) may indicate poor aqueous solubility .
  • Molecular docking : Simulate binding to targets (e.g., dopamine D2 receptor) using AutoDock Vina. Pyrimidine-piperidine interactions with hydrophobic pockets suggest binding affinity .

What strategies address regioselectivity challenges in structural modifications?

Q. Advanced

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during piperidine functionalization to prevent unwanted side reactions .
  • Directed ortho-metalation : Introduce substituents to pyrimidine rings via palladium-catalyzed C-H activation .

How to evaluate toxicity discrepancies between in vitro and in vivo models?

Q. Advanced

  • Metabolite profiling : Identify toxic metabolites (e.g., reactive intermediates) using LC-HRMS in hepatocyte incubations .
  • Genotoxicity assays : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in rodent models to assess DNA damage risks .

What comparative studies distinguish this compound from structural analogs?

Q. Basic

  • SAR analysis : Compare IC50_{50} values of analogs (e.g., replacing pyrimidine with pyridine reduces kinase inhibition by ~30%) .
  • Thermodynamic solubility : Measure in PBS (pH 7.4) vs. analogs; trifluoromethoxy groups enhance solubility over methyl .

How to optimize its pharmacokinetic properties for CNS penetration?

Q. Advanced

  • LogD adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logD from ~3.5 to <2, improving BBB permeability .
  • P-glycoprotein inhibition : Co-administer with inhibitors (e.g., verapamil) to enhance brain exposure in rodent models .

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